(1S)-(+)-(10-Camphorsulfonyl)oxaziridine mechanism of action
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine
Authored by: A Senior Application Scientist
Foreword: Precision in Asymmetric Oxidation
In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and complex natural products where stereochemistry dictates biological activity. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, a prominent member of the Davis oxaziridine family of reagents, has emerged as a powerful and reliable tool for asymmetric oxidation. Its unique structural architecture, combining a reactive oxaziridine ring with a rigid, chiral camphor backbone, provides an exceptional platform for stereocontrolled oxygen transfer reactions.[1] This guide offers a comprehensive exploration of the core mechanistic principles governing the action of this reagent, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness its synthetic potential. We will delve into the causality behind its stereoselectivity, present validated protocols, and offer insights gleaned from extensive application in the field.
The Reagent: Structure and Synthesis
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine derived from naturally abundant and inexpensive (1S)-(+)-10-camphorsulfonic acid.[2][[“]] This parent material imparts the critical stereochemical information that is fundamental to the reagent's function.
Physical and Chemical Properties:
The synthesis is a robust, multi-step process that begins with the conversion of (+)-camphorsulfonic acid to its corresponding sulfonamide. This is followed by cyclization to form the camphorsulfonylimine, which is then oxidized to yield the final oxaziridine product.[2][4] The key oxidation step to form the three-membered oxaziridine ring is highly stereoselective due to the steric hindrance imposed by the camphor skeleton, which blocks one face of the carbon-nitrogen double bond in the imine intermediate.[2][7]
Core Mechanism: Electrophilic Oxygen Transfer
The reactivity of N-sulfonyloxaziridines is rooted in the electronic nature of the oxaziridine ring. The strongly electron-withdrawing sulfonyl group polarizes the N-O bond, rendering the oxygen atom highly electrophilic and susceptible to nucleophilic attack.[8][9] This is the cornerstone of its function as an oxygen transfer agent.
The general mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway at the oxygen atom.[10][11][12]
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient oxygen atom of the oxaziridine.
-
Intermediate Formation: This attack leads to the formation of a transient, unstable hemiaminal-like intermediate.[10][11]
-
Fragmentation: The intermediate rapidly fragments, breaking the N-O and C-N bonds of the original ring. This step is irreversible and drives the reaction forward.
-
Product Release: The nucleophile is released as its oxidized form (Nu-OH), and a sulfinimine (or a related sulfonamide derivative after workup) is generated as a byproduct.[10]
This efficient and clean oxygen transfer is a hallmark of Davis-type reagents. The following diagram illustrates this fundamental mechanistic pathway.
Caption: Steric hindrance dictates the enolate's attack trajectory.
Step 3: Fragmentation and Protonation Following the SN2 attack, the resulting intermediate collapses, transferring the oxygen atom to the enolate. This forms the alkoxide of the α-hydroxy carbonyl compound and the sulfonylimine byproduct. A subsequent aqueous or acidic workup protonates the alkoxide to yield the final, enantiomerically enriched α-hydroxy ketone or ester. [10][13]
Experimental Protocol: Asymmetric Hydroxylation of a Ketone
This protocol is a representative example for the α-hydroxylation of a ketone enolate. Note: All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
Ketone substrate (1.0 mmol)
-
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine (1.1 mmol, 1.1 equiv)
-
Sodium hexamethyldisilazide (NaHMDS) (1.2 mmol, 1.2 equiv, as a 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the ketone substrate (1.0 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add the NaHMDS solution (1.2 mL, 1.2 mmol) dropwise to the stirred ketone solution over 5 minutes. Maintain the temperature at -78 °C.
-
Stirring: Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Oxaziridine Addition: In a separate flask, dissolve (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (252 mg, 1.1 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the enolate solution at -78 °C over 10 minutes.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure α-hydroxy ketone.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC or GC analysis.
Caption: Standard workflow for asymmetric α-hydroxylation.
Performance and Substrate Scope
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine and its derivatives have proven effective for a wide range of ketone and ester substrates, consistently affording high levels of asymmetric induction. [14]The stereoselectivity is particularly high for the oxidation of acyclic secondary ketone enolates and cyclic ketone enolates. [14]
| Substrate Type | Example Substrate | Base | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Acyclic Ketone | 2-Methyl-1-tetralone | KHMDS | 85 | >95 (R) | [14] |
| Cyclic Ketone | 8-Methoxy-1-tetralone | KHMDS | 90 | >95 (S) | [14] |
| Cyclic β-Ketoester | 2-Carbomethoxy-1-indanone | KHMDS | 75 | 92 (R) | [14] |
| Amide Enolate | N-Acyl Oxazolidinone | NaHMDS | 88 | >98 (d.r.) | [15]|
This table presents representative data; actual results may vary based on specific substrate and reaction conditions.
Broader Applications: Asymmetric Sulfide Oxidation
Beyond enolate hydroxylation, camphorsulfonyl oxaziridines are competent reagents for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. [2][16]This transformation is crucial for the synthesis of chiral auxiliaries and certain pharmaceuticals. [7][17]The underlying mechanism is analogous: the nucleophilic sulfur atom attacks the electrophilic oxygen of the oxaziridine. [16]The stereoselectivity is again dictated by steric approach control, with computational studies suggesting a spiro arrangement in the transition state to best explain the observed selectivity. [18]While effective, achieving very high enantioselectivity often requires modified camphorsulfonyl oxaziridines with additional steric bulk. [16]
Conclusion
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a sophisticated yet practical reagent for asymmetric synthesis. Its mechanism of action is a well-understood, SN2-type electrophilic oxygen transfer. The true power of the reagent lies in its rigid chiral scaffold, which provides a predictable and highly effective means of steric control, enabling the synthesis of valuable, enantiomerically enriched α-hydroxy carbonyls and sulfoxides. For the modern synthetic chemist, a thorough understanding of this mechanism is key to leveraging its full potential in the rational design and execution of complex molecular architectures.
References
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Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690. [Link]
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Davis, F. A., Vishwakarma, L. C., Billmers, J. G., & Finn, J. (1984). Synthesis of .alpha.-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241–3243. [Link]
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CHEMISTRY - EXAM JOB EXPERT. (n.d.). Davis Oxidation. Retrieved from [Link]
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Organic Syntheses. (n.d.). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses Procedure, 69, 158. Retrieved from [Link]
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Unlock Chemystery. (2021, March 14). Davis Oxaziridine Oxidations: The Exciting Alpha Hydroxylation Method! [Video]. YouTube. [Link]
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Consensus. (1999). Synthesis of Derivatives of (1R)-(-)- and (1S)-(+)-10-Camphorsulfonic Acid. Retrieved from [Link]
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Wikipedia. (n.d.). Oxaziridine. In Wikipedia. Retrieved from [Link]
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ORGANIC CHEMISTRY SELECT. (2013, January 27). Enolate oxidation by sulfonyloxaziridines. Retrieved from [Link]
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ResearchGate. (1995). Transition State Geometry and Solvent Effects in the Enantioselective Oxidation of Sulfides to Chiral Sulfoxides by Oxaziridines. Zeitschrift für Naturforschung B, 50(9), 1396-1403. Retrieved from [Link]
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Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]
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Meladinis, V., Verfürth, U., & Herrmann, R. (1990). Highly Efficient Camphor-Derived Oxaziridines for the Asymmetric Oxidation of Sulfides to Chiral Sulfoxides. Zeitschrift für Naturforschung B, 45(12), 1689-1694. Retrieved from [Link]
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Del Rio, R. E., et al. (2007). Highly Enantioselective Oxidation of Sulfides to Sulfoxides by a New Oxaziridinium Salt. ChemInform, 38(39). [Link]
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Organic Chemistry Portal. (n.d.). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Retrieved from [Link]
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Wang, G., Li, R., & Li, Y. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2634. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Stereoselectivity: Understanding (1R)-(-)-(10-Camphorsulfonyl)oxaziridine's Impact. Retrieved from [Link]
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Chemsrc. (n.d.). (1S)-(+)-(10-Camphorsulfonyl)oxaziridine. Retrieved from [Link]
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